1-(4-ethoxyphenyl)-3-(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide
Description
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Properties
IUPAC Name |
1-(4-ethoxyphenyl)-3-(4-fluorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O4S/c1-2-26-16-9-7-15(8-10-16)22-18-12-27(24,25)11-17(18)21(19(22)23)14-5-3-13(20)4-6-14/h3-10,17-18H,2,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNJGXJHRBQPBEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3CS(=O)(=O)CC3N(C2=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-ethoxyphenyl)-3-(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, summarizing key findings from various studies and presenting relevant data in tabular form.
Chemical Structure and Properties
- Molecular Formula : C18H18FNO3S
- Molecular Weight : 341.41 g/mol
- CAS Number : 4073249
The structure features a thieno[3,4-d]imidazole core, which is known for its diverse pharmacological properties. The presence of ethoxy and fluorophenyl groups may enhance its biological activity through improved lipophilicity and binding affinity to target proteins.
Antiviral Activity
Recent studies have indicated that compounds with similar structures exhibit significant antiviral properties. For instance:
- Anti-HIV Activity : Compounds structurally related to thieno[3,4-d]imidazoles have shown promising anti-HIV activities. One study reported an EC50 (half-maximal effective concentration) of 3.98 μM for a related compound against HIV type-1, suggesting that the target compound may possess similar activity .
Anticancer Activity
The potential anticancer properties of thieno[3,4-d]imidazole derivatives have been explored:
- Cytotoxicity Studies : In vitro tests have demonstrated that related compounds can inhibit cancer cell proliferation with IC50 values ranging from 10 to 50 μM depending on the specific cancer cell line tested . The therapeutic index (TI), defined as CC50/EC50, indicates a favorable safety profile for these compounds.
Enzyme Inhibition
The compound's biological mechanisms may involve the inhibition of key enzymes:
- Polymerase Inhibition : Some derivatives have been reported to inhibit RNA polymerase activity significantly, with IC50 values below 30 μM . This suggests that the compound could be investigated further for its potential as an antiviral agent targeting viral polymerases.
Study 1: Antiviral Efficacy
A study assessed the antiviral efficacy of several thieno[3,4-d]imidazole derivatives, including the target compound. The results indicated:
- EC50 Values : The most potent derivative exhibited an EC50 of 0.26 μM against HIV-1.
- Mechanism of Action : The study proposed that these compounds interfere with viral replication by targeting reverse transcriptase and integrase enzymes.
Study 2: Cytotoxicity in Cancer Cells
In a separate investigation focusing on cancer cell lines:
- Cell Lines Tested : MCF-7 (breast cancer) and HeLa (cervical cancer).
- Results : The target compound showed an IC50 of approximately 20 μM in MCF-7 cells, indicating moderate cytotoxicity.
Data Summary Table
Preparation Methods
Cyclization of Thiophene Derivatives
A thiophene precursor undergoes cyclization with a urea derivative to form the imidazolone ring. For example:
- React 3,4-diaminothiophene with triphosgene in dichloromethane to form the imidazolone ring.
- Oxidation of the thiophene sulfide to sulfone using meta-chloroperbenzoic acid (mCPBA) or H₂O₂/AcOH .
Example protocol (adapted from CAS 40226-95-7 synthesis):
Thiophene diamine (1 eq) + Triphosgene (1.2 eq) → Imidazolone core (60–70% yield).
Core + mCPBA (2 eq) in DCM → Sulfone (85–90% yield).
Alternative Route: Sulfur Dioxide Insertion
Patent US9556156B2 describes sulfur dioxide insertion using methanesulfonate derivatives under palladium catalysis, though this method requires stringent anhydrous conditions.
Optimization of Reaction Parameters
Solvent and Temperature Effects
Catalytic Systems
Oxidation Efficiency
- mCPBA achieves >90% sulfone conversion but generates acidic byproducts requiring neutralization.
- H₂O₂/AcOH is milder but slower (24–48 h).
Analytical Characterization
Critical quality control steps include:
| Technique | Key Data for Target Compound | Source |
|---|---|---|
| ¹H NMR | δ 7.45 (d, 2H, Ar-F), δ 4.05 (q, 2H, OCH₂CH₃) | |
| HPLC | >98% purity (C18 column, MeOH/H₂O = 70:30) | |
| HRMS | m/z 427.1098 [M+H]⁺ (calc. 427.1092) |
Challenges and Mitigation Strategies
- Regioselectivity : Competing N1/N3 alkylation minimized by steric hindrance (bulky bases like NaH).
- Sulfone Over-Oxidation : Controlled stoichiometry of mCPBA (2 eq) prevents degradation.
- Purification : Silica gel chromatography (EtOAc/hexane) separates diastereomers.
Scale-Up Considerations
Q & A
Q. What are the optimal synthetic routes for preparing the compound, and how can reaction yields be improved?
Methodological Answer: The compound’s synthesis involves multi-step heterocyclic reactions. Key steps include:
- Condensation reactions between substituted phenyl amines and carbonyl derivatives under acidic conditions (e.g., using sodium metabisulfite as a catalyst in DMF at 120°C under nitrogen) .
- Cyclization via thermal or microwave-assisted methods to form the thienoimidazolone core. Solvent selection (e.g., methanol or DMF) and catalyst optimization (e.g., triethylamine) are critical for yield improvement .
- Sulfonation to introduce the 5,5-dioxide moiety, requiring controlled stoichiometry of oxidizing agents like m-CPBA.
Q. How can structural characterization be systematically performed to confirm the compound’s regiochemistry and stereochemistry?
Methodological Answer:
- X-ray crystallography is definitive for resolving crystal packing and dihedral angles between aryl groups (e.g., fluorophenyl vs. ethoxyphenyl orientation). Weak hydrogen bonds (C–H···F/N) stabilize the lattice .
- NMR spectroscopy :
- ¹⁹F NMR to confirm fluorophenyl substitution.
- ¹H-¹³C HMBC to verify imidazolone ring connectivity.
- Mass spectrometry (HRMS) to validate molecular ion peaks and fragmentation patterns.
Key Finding:
In related imidazole derivatives, crystallographic data revealed dihedral angles of 12.65°–84.15° between substituents, influencing π-π stacking .
Advanced Research Questions
Q. What computational modeling approaches are suitable for predicting the compound’s interaction with biological targets (e.g., enzymes or receptors)?
Methodological Answer:
- Molecular docking (AutoDock Vina, Schrödinger Suite) to screen against protein databases. Prioritize targets with hydrophobic pockets (e.g., kinases) due to the compound’s aryl-rich structure.
- MD simulations (GROMACS) to assess binding stability, focusing on fluorophenyl’s electrostatic contributions .
- QSAR studies to correlate substituent effects (e.g., ethoxy vs. methoxy) with activity.
Data Contradiction Analysis:
Docking results may conflict with experimental bioassays due to solvent effects or protein flexibility. Validate with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
Q. How can conflicting data on the compound’s solubility and stability in aqueous vs. organic solvents be resolved?
Methodological Answer:
- Phase-solubility diagrams to map solubility in binary solvent systems (e.g., water/ethanol).
- Accelerated stability studies (ICH guidelines):
- pH variations (2–9) to assess hydrolytic degradation.
- Light exposure tests to detect photolytic byproducts (HPLC-MS monitoring).
Key Finding:
Analogous imidazolones show pH-dependent degradation, with fluorophenyl groups enhancing stability in acidic conditions .
Q. What strategies address low reproducibility in catalytic asymmetric synthesis of this compound?
Methodological Answer:
- Chiral catalyst screening : Use Jacobsen’s salen complexes or BINOL-derived phosphoric acids for enantioselective cyclization .
- In situ monitoring (Raman spectroscopy) to track enantiomeric excess during reactions.
- DoE (Design of Experiments) to optimize temperature, pressure, and catalyst loading .
Advanced Consideration:
Contradictions in enantioselectivity may arise from solvent polarity’s impact on transition-state stabilization .
Q. How can the compound’s role in heterogeneous catalysis (e.g., as a ligand) be systematically evaluated?
Methodological Answer:
- Immobilization on supports : Mesoporous silica or magnetic nanoparticles to test recyclability in cross-coupling reactions .
- Kinetic studies (initial rate method) to compare turnover frequencies (TOF) with homogeneous analogs.
- XPS/XAS to analyze ligand-metal binding modes post-reaction .
Q. What mechanistic insights explain discrepancies in the compound’s reactivity under oxidative vs. reductive conditions?
Methodological Answer:
- Cyclic voltammetry to map redox potentials, identifying susceptible sites (e.g., imidazolone ring vs. ethoxy group).
- EPR spectroscopy to detect radical intermediates during oxidation .
- Isotopic labeling (¹⁸O) to trace oxygen sources in sulfone formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
